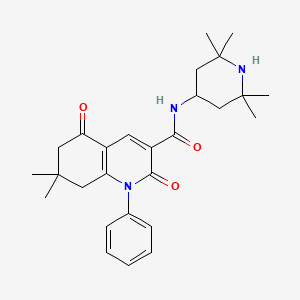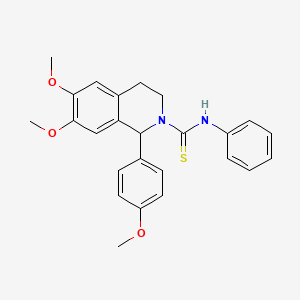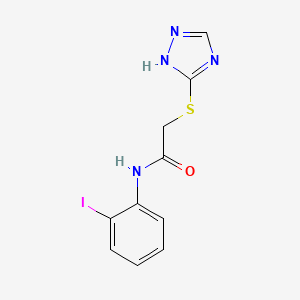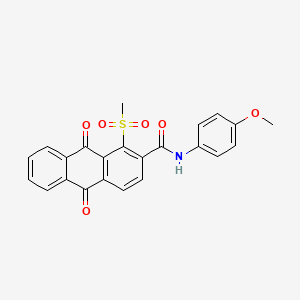![molecular formula C19H19N3O3S B11065385 2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11065385.png)
2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE typically involves the following steps:
-
Amidation and Cyclization: : The most common approach involves the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .
-
Sulfonylation: This involves the reaction of the quinazolinone derivative with piperidine and sulfonyl chloride under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding quinazolinone oxides .
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
Oxidation Products: Quinazolinone oxides.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
-
Biological Research: : It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving quinazolinone derivatives .
-
Industrial Applications: : The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex molecules, which can be used in various industrial applications .
Mechanism of Action
The mechanism of action of 2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound targets specific enzymes and receptors involved in various biological processes. For example, it may inhibit certain kinases or interact with receptor proteins to exert its effects .
-
Pathways Involved: : The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: Known for its anticancer and antimicrobial properties.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Studied for its potential as an anticancer agent.
Uniqueness
2-[3-(PIPERIDINOSULFONYL)PHENYL]-4(3H)-QUINAZOLINONE is unique due to the presence of the piperidinosulfonyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent. This structural feature differentiates it from other quinazolinone derivatives and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylsulfonylphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19N3O3S/c23-19-16-9-2-3-10-17(16)20-18(21-19)14-7-6-8-15(13-14)26(24,25)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,21,23) |
InChI Key |
AYVLRAIXMFDQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11065325.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-](/img/structure/B11065333.png)
![1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole](/img/structure/B11065347.png)
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11065354.png)
![1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol](/img/structure/B11065356.png)
![4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11065363.png)
![Benzoic acid, 2-[2-(7-chloroquinolin-4-ylsulfanyl)acetylamino]-, methyl ester](/img/structure/B11065371.png)
![2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B11065378.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B11065390.png)



![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
